
2-(2-(Azetidin-3-yl)ethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Azetidin-3-yl)ethyl)pyridine is a chemical compound with the molecular formula C10H14N2 It consists of a pyridine ring attached to an ethyl chain, which is further connected to an azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Azetidin-3-yl)ethyl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine-2-carbaldehyde with 3-azetidinylmethanol under specific conditions to form the desired compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
For industrial production, the synthesis of this compound may involve more scalable and cost-effective methods. These methods often utilize readily available starting materials and optimized reaction conditions to produce the compound in large quantities. The industrial process may also include purification steps to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Azetidin-3-yl)ethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted pyridine or azetidine derivatives .
Aplicaciones Científicas De Investigación
2-(2-(Azetidin-3-yl)ethyl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mecanismo De Acción
The mechanism of action of 2-(2-(Azetidin-3-yl)ethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(Pyrrolidin-3-yl)ethyl)pyridine: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
2-(2-(Piperidin-3-yl)ethyl)pyridine: Contains a piperidine ring, differing in ring size and properties.
2-(2-(Azetidin-3-yl)ethyl)quinoline: Similar structure with a quinoline ring instead of a pyridine ring
Uniqueness
2-(2-(Azetidin-3-yl)ethyl)pyridine is unique due to the presence of the azetidine ring, which imparts specific chemical and biological properties. The rigidity and strain in the four-membered azetidine ring can influence the compound’s reactivity and interactions with molecular targets, making it distinct from its analogs .
Propiedades
Fórmula molecular |
C10H14N2 |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
2-[2-(azetidin-3-yl)ethyl]pyridine |
InChI |
InChI=1S/C10H14N2/c1-2-6-12-10(3-1)5-4-9-7-11-8-9/h1-3,6,9,11H,4-5,7-8H2 |
Clave InChI |
FGPRBWLGWMMFJN-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)CCC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


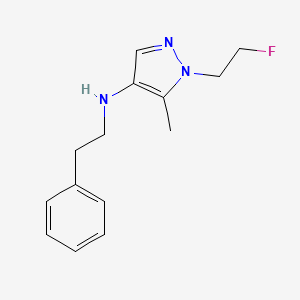

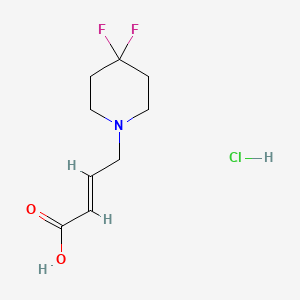
![tert-Butyl 2-methyl-3-oxo-1,2,3,4,5,7-hexahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B11755448.png)
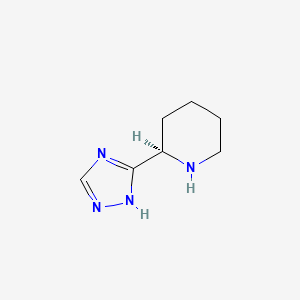
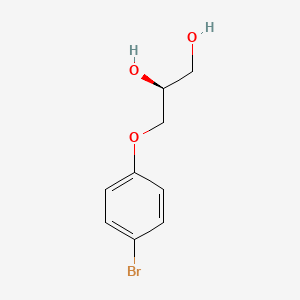
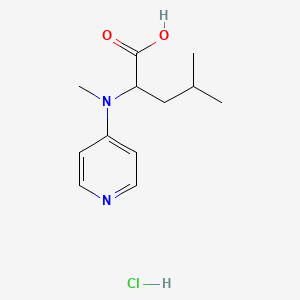
![((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanol](/img/structure/B11755475.png)
![[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755477.png)
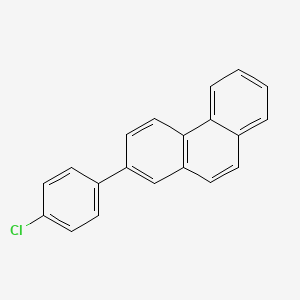
![(R)-N2-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-2,5-diamine](/img/structure/B11755493.png)



